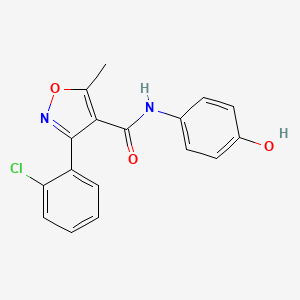
3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide involves the inhibition of various signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. It inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. In neurodegenerative disorders, it reduces oxidative stress and inflammation by inhibiting the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, it induces apoptosis and inhibits angiogenesis. In inflammation research, it reduces the production of pro-inflammatory cytokines. In neurodegenerative disorder research, it reduces oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments are its potential therapeutic applications in various diseases and its ability to inhibit various signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. The limitations of using this compound in lab experiments are its toxicity and potential side effects, which need to be carefully monitored.
Orientations Futures
There are several future directions for the research on 3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide. One future direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another future direction is to study its potential combination with other drugs to enhance its therapeutic efficacy. Additionally, further research is needed to understand its mechanism of action and to develop more potent and selective derivatives.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide involves the reaction of 2-chlorobenzonitrile with 4-hydroxybenzaldehyde in the presence of a base to form 3-(2-chlorophenyl)-N-(4-hydroxyphenyl)acrylamide. This intermediate is then reacted with methyl isoxazole-4-carboxylate in the presence of a catalyst to form the final product.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-15(17(22)19-11-6-8-12(21)9-7-11)16(20-23-10)13-4-2-3-5-14(13)18/h2-9,21H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXMREHLAITOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5374324.png)
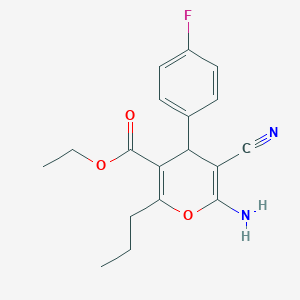
![4-(4-methyl-1-piperazinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5374348.png)
![(3aS*,6aR*)-5-[(4,6-dimethylpyrimidin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5374350.png)
![3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide](/img/structure/B5374354.png)
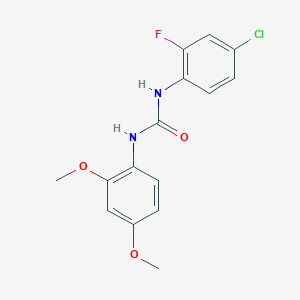
![2-(5-ethyl-1-benzofuran-3-yl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B5374384.png)
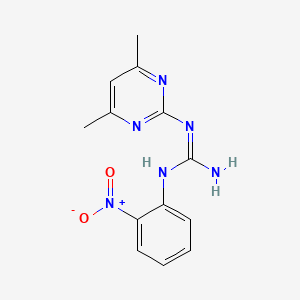
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374391.png)
![7-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5374414.png)
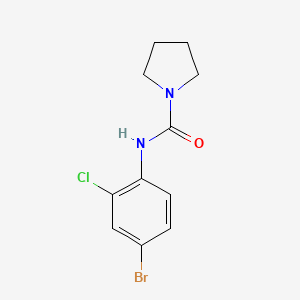
![N-(2-fluorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5374420.png)
![N-methyl-1-(5-phenyl-3-isoxazolyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5374425.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5374432.png)